5-Chloro-3-nitro-1,6-naphthyridine: Structural Properties and Synthetic Utility in Kinase Inhibitor Discovery
5-Chloro-3-nitro-1,6-naphthyridine: Structural Properties and Synthetic Utility in Kinase Inhibitor Discovery
Executive Summary
In the landscape of modern drug discovery, bicyclic heteroaromatic scaffolds are essential for designing highly selective therapeutics. Among these, the 1,6-naphthyridine core has emerged as a privileged pharmacophore, particularly in the development of kinase inhibitors[1]. 5-Chloro-3-nitro-1,6-naphthyridine (CAS: 1211534-54-1) represents a highly specialized, bifunctional building block[2]. By strategically positioning a reactive electrophilic center (C5-chloride) and a reducible electron-withdrawing group (C3-nitro) on the diazanaphthalene core, this molecule provides medicinal chemists with orthogonal handles for rapid, divergent synthesis of complex active pharmaceutical ingredients (APIs).
This technical guide dissects the electronic architecture, physicochemical properties, and field-proven synthetic workflows associated with 5-chloro-3-nitro-1,6-naphthyridine, providing a self-validating framework for its application in oncology and nephrology drug development.
Structural and Electronic Architecture
The 1,6-naphthyridine scaffold is an isomer of diazanaphthalene containing two fused pyridine rings with nitrogen atoms at positions 1 and 6[3]. The specific substitution pattern of 5-chloro-3-nitro-1,6-naphthyridine creates a highly polarized and reactive system:
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The C5-Chloride (Electrophilic Hub): The carbon at position 5 is directly adjacent (alpha) to the N6 nitrogen. This proximity significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C5–Cl bond. Consequently, the C5 position is highly primed for both Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling[4].
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The C3-Nitro Group (Electronic Modulator & Latent Handle): The nitro group at C3 exerts strong mesomeric (-M) and inductive (-I) electron-withdrawing effects. This further depletes electron density from the bicyclic pi-system, amplifying the electrophilicity of the C5-chloride. Furthermore, the nitro group serves as a latent amine; once the C5 position is functionalized, the nitro group can be chemoselectively reduced to an amine, providing a nucleophilic handle for hinge-binding pharmacophores (e.g., ureas or amides)[5].
Physicochemical Profiling
Understanding the baseline physicochemical properties is critical for reaction optimization, particularly regarding solvent selection and chromatographic purification.
| Property | Value |
| Chemical Name | 5-Chloro-3-nitro-1,6-naphthyridine |
| CAS Registry Number | 1211534-54-1[2] |
| Molecular Formula | C8H4ClN3O2[2] |
| Molecular Weight | 209.59 g/mol [2] |
| Core Scaffold | 1,6-Naphthyridine[1] |
| Key Functional Groups | C5-Chloride (Cross-coupling/SNAr active), C3-Nitro (Reducible) |
| Appearance | Solid powder (typically light yellow to tan due to nitroaromatic conjugation) |
Self-Validating Synthetic Workflows
To harness 5-chloro-3-nitro-1,6-naphthyridine effectively, researchers must employ protocols that prevent unwanted side reactions (such as premature nitro reduction or off-target nucleophilic attack). The following protocols are engineered with built-in causality and quality control (QC) steps.
Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling at C5
This protocol functionalizes the C5 position with an aryl or heteroaryl group, a common requirement for targeting the hydrophobic pockets of kinases[4].
Step-by-Step Methodology:
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Reagent Assembly: In a rigorously dried Schlenk flask, combine 5-chloro-3-nitro-1,6-naphthyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and K2CO3 (2.0 eq).
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Solvent Addition: Add a solvent mixture of 1,4-Dioxane and H2O (4:1 v/v).
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Causality: Dioxane provides excellent solubility for the organic substrates, while water is strictly required to dissolve the inorganic base, generating the hydroxide/carbonate ions necessary to form the reactive boronate complex during the transmetalation step.
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Degassing (Critical Step): Sparge the mixture with ultra-pure N2 or Argon for 15 minutes.
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Causality: Molecular oxygen is a triplet diradical that will rapidly oxidize the active Pd(0) catalyst to an inactive Pd(II) species, arresting the catalytic cycle.
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Catalyst Introduction: Add Pd(dppf)Cl2 (0.05 eq) under a positive stream of inert gas.
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Thermal Activation: Heat the reaction to 80 °C for 4 hours.
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Validation & QC: Monitor via LC-MS. The disappearance of the m/z 209.5 signal and the emergence of the product mass confirms successful oxidative addition and reductive elimination.
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Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.
Protocol B: Chemoselective Reduction of the C3-Nitro Group
Once the C5 position is functionalized, the C3-nitro group must be reduced to an amine to allow for the installation of hinge-binding motifs[5].
Step-by-Step Methodology:
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Reagent Assembly: Dissolve the 5-substituted-3-nitro-1,6-naphthyridine (1.0 eq) in a mixture of Ethanol and H2O (3:1 v/v).
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Reduction Initiation: Add Iron powder (5.0 eq) and NH4Cl (5.0 eq).
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Causality: Béchamp reduction conditions (Fe/NH4Cl) are explicitly chosen over catalytic hydrogenation (H2 with Pd/C). Catalytic hydrogenation carries a high risk of unwanted hydrodehalogenation if any halogens are present on the newly installed C5-aryl ring. Iron provides strict chemoselectivity for the nitro group.
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Thermal Activation: Heat the suspension to 70 °C for 2 hours with vigorous stirring.
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Validation & QC: Monitor via TLC (UV active). The product amine will typically exhibit a lower Rf value and may fluoresce differently under 254 nm light compared to the nitro precursor.
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Workup (Hot Filtration): Filter the hot reaction mixture directly through a pad of Celite, washing with hot ethanol.
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Causality: Iron oxides generated during the reaction form fine, gelatinous precipitates that cause severe, intractable emulsions during liquid-liquid extraction. Hot filtration removes these particulates efficiently while the product amine remains fully soluble.
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Strategic Applications in Oncology and Nephrology
The 1,6-naphthyridine motif is highly multivalent[5]. When 5-chloro-3-nitro-1,6-naphthyridine is processed through the workflows described above, the resulting 3-amino-5-aryl-1,6-naphthyridines serve as advanced precursors for potent kinase inhibitors.
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CDK5 Inhibition (Nephrology & Neurology): Uncontrolled Cyclin-dependent kinase 5 (CDK5) activity is heavily linked to cystic kidney diseases, diabetic nephropathy, and neurodegenerative disorders. Substituted 1,6-naphthyridines have been patented as highly selective CDK5 inhibitors[6]. The core nitrogens act as vital hydrogen-bond acceptors within the ATP-binding hinge region of CDK5.
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c-Met Kinase Inhibition (Oncology): By incorporating a cyclic urea or amide pharmacophore at the C3 position (derived from the original nitro group), researchers have successfully developed 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one derivatives. These compounds act as potent inhibitors of c-Met kinase, a critical target in preventing cancer metastasis[5].
Derivatization Workflow Diagram
Workflow for derivatizing 5-chloro-3-nitro-1,6-naphthyridine into kinase inhibitors.
References
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Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases (WO 2021/067569 A1) Source: National Institutes of Health (NIH) / PubChem URL:[Link]
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Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
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Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
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1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications Source: National Center for Biotechnology Information (PMC) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5-CHLORO-3-NITRO-1,6-NAPHTHYRIDINE,1211534-54-1-Amadis Chemical [amadischem.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
